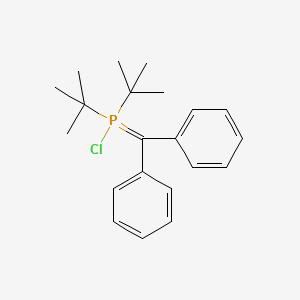
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- is a chemical compound with the molecular formula C21H28ClP. It is a type of phosphorane, which are compounds containing a phosphorus atom bonded to four substituents, one of which is a double bond. This compound is known for its unique structure and reactivity, making it of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents, which are organomagnesium compounds. This reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes .
Scientific Research Applications
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- involves its ability to form ylides, which are compounds with opposite charges on adjacent atoms. These ylides can react with aldehydes and ketones to form alkenes through the Wittig reaction. The phosphorus atom in the compound plays a crucial role in stabilizing the carbanion intermediate, facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another phosphorane used in the Wittig reaction.
Dimethylphenylphosphine: A phosphine with similar reactivity but different substituents.
Di-tert-butylphosphine: A phosphine with bulky tert-butyl groups.
Uniqueness
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- is unique due to its specific substituents, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
81176-00-3 |
|---|---|
Molecular Formula |
C21H28ClP |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
benzhydrylidene-ditert-butyl-chloro-λ5-phosphane |
InChI |
InChI=1S/C21H28ClP/c1-20(2,3)23(22,21(4,5)6)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
JCVDBNKZVFUYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=C(C1=CC=CC=C1)C2=CC=CC=C2)(C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















